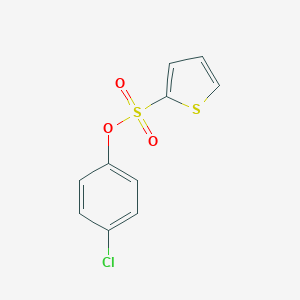
4-Chlorophenyl thiophene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl thiophene-2-sulfonate is a useful research compound. Its molecular formula is C10H7ClO3S2 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that 4-Chlorophenyl thiophene-2-sulfonate derivatives exhibit significant anticancer properties. For instance, compounds derived from this sulfonate have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Hypoxia-Inducible Factor (HIF) Inhibition
Research has highlighted the potential of thiophene derivatives, including this compound, in inhibiting HIF-2α, a transcription factor implicated in cancer progression and metastasis. This inhibition could lead to novel therapeutic strategies for treating cancers characterized by hypoxic conditions, such as renal cell carcinoma .
Organic Synthesis Applications
Building Block for Organosulfur Compounds
this compound serves as a versatile building block in the synthesis of various organosulfur compounds. Its sulfonate group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives that are valuable in pharmaceutical chemistry .
Synthesis of Heteroaryl Sulfonamides
The compound can be utilized in the preparation of heteroaryl sulfonamides through reactions involving organozinc reagents. This method allows for the efficient synthesis of complex molecules that can be further explored for biological activity .
Material Science Applications
Conductive Polymers
In material science, this compound is investigated for its potential use in the development of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiophene derivatives enhances the electrical conductivity and stability of these polymers.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |
| MCF-7 (Breast) | 15 | Induction of apoptosis | |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
Table 2: Synthesis Methods Using this compound
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The sulfonate group (-SO₂-O-) serves as an effective leaving group, enabling nucleophilic displacement under mild conditions. Key reactions include:
Amination
Reaction with primary or secondary amines yields sulfonamide derivatives. For example:
4-Chlorophenyl thiophene-2-sulfonate + RNH₂ → Thiophene-2-sulfonamide + 4-Chlorophenol
- Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature, and catalytic triethylamine .
- Mechanism : SN2 pathway facilitated by the electron-withdrawing thiophene ring.
Alcoholysis
Alcohols displace the sulfonate group to form sulfonate esters:
This compound + ROH → Alkyl thiophene-2-sulfonate + 4-Chlorophenol
Coupling Reactions
The thiophene ring participates in cross-coupling reactions, often leveraging the sulfonate as a directing group:
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids modifies the thiophene ring:
This compound + ArB(OH)₂ → Aryl-substituted thiophene sulfonate
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .
- Yield : 65–85% (reported for analogous thiophene sulfonates) .
Electrophilic Aromatic Substitution
The electron-rich thiophene undergoes halogenation or nitration at the 5-position:
This compound + HNO₃ → 5-Nitro-thiophene-2-sulfonate
Acidic Hydrolysis
Sulfonate esters hydrolyze to sulfonic acids under strong acidic conditions:
This compound + H₂O (H⁺) → Thiophene-2-sulfonic acid + 4-Chlorophenol
Alkaline Hydrolysis
Base-mediated cleavage produces thiophenolate ions:
This compound + NaOH → Thiophene-2-sulfonate salt + 4-Chlorophenoxide
Thiophene Ring Oxidation
Singlet oxygen (¹O₂) reacts with the thiophene ring to form sulfones or sulfoxides:
This compound + ¹O₂ → Thiophene-2-sulfone derivative
Reductive Desulfonation
Catalytic hydrogenation removes the sulfonate group:
This compound + H₂ (Pd/C) → Thiophene + 4-Chlorophenol + H₂SO₃
Photochemical Reactions
UV irradiation induces homolytic cleavage of the S–O bond, generating radicals:
This compound → Thiophene-2-sulfonyl radical + 4-Chlorophenyl radical
Propriétés
Numéro CAS |
88022-34-8 |
|---|---|
Formule moléculaire |
C10H7ClO3S2 |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
(4-chlorophenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C10H7ClO3S2/c11-8-3-5-9(6-4-8)14-16(12,13)10-2-1-7-15-10/h1-7H |
Clé InChI |
OURMYNTUPNOGIY-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















